5-Amino-biphenyl-2-carboxylic acid
Overview
Description
5-Amino-biphenyl-2-carboxylic acid is a chemical compound with the CAS Number: 754166-77-3 . It has a molecular weight of 213.24 and its IUPAC name is 5-amino [1,1’-biphenyl]-2-carboxylic acid . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for 5-Amino-biphenyl-2-carboxylic acid is 1S/C13H11NO2/c14-10-6-7-11 (13 (15)16)12 (8-10)9-4-2-1-3-5-9/h1-8H,14H2, (H,15,16) . This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Amino-biphenyl-2-carboxylic acid is a light yellow solid . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, which can result in high boiling points .Scientific Research Applications
URAT1 Inhibitors in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : 5-Amino-biphenyl-2-carboxylic acid derivatives have been discovered as potent URAT1 inhibitors . URAT1 (Urate transporter 1) is a clinically validated target for the treatment of hyperuricemia and gout .
- Methods of Application or Experimental Procedures : Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion . Fifty-one novel compounds were synthesized .
- Results or Outcomes : Most of the synthesized compounds showed obvious inhibition against human URAT1 . A1 and B21 were identified as the most potent URAT1 inhibitors in series A and B, respectively . They exhibited IC50 values of 0.93 μM and 0.17 μM, which were comparable or superior to the clinical uricosuric drug benzbromarone .
Production of Polymers and Biopolymers
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : Carboxylic acids and their derivatives, such as 5-Amino-biphenyl-2-carboxylic acid, can be used in the production of polymers and biopolymers .
Peptide Sequences Binding to Nanomaterial Surfaces
- Specific Scientific Field : Nanotechnology .
- Summary of the Application : Peptide sequences are known to recognize and bind different nanomaterial surfaces . 5-Amino-biphenyl-2-carboxylic acid could potentially be incorporated into these peptide sequences to modify their binding properties.
Production of Organic Light-Emitting Diodes (OLEDs)
- Specific Scientific Field : Material Science .
- Summary of the Application : Biphenyl derivatives, such as 5-Amino-biphenyl-2-carboxylic acid, can be used in the production of organic light-emitting diodes (OLEDs) .
Production of Pharmaceutical Drugs
Safety And Hazards
Future Directions
While specific future directions for 5-Amino-biphenyl-2-carboxylic acid were not found in the available resources, it’s worth noting that biphenyl compounds are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities . This suggests potential future research and applications in medicinal chemistry.
properties
IUPAC Name |
4-amino-2-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPVECKHWIOFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631270 | |
Record name | 5-Amino[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-biphenyl-2-carboxylic acid | |
CAS RN |
754166-77-3 | |
Record name | 5-Amino[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 754166-77-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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